molecular formula C15H34O3SSi B14248117 3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol CAS No. 374573-01-0

3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol

Cat. No.: B14248117
CAS No.: 374573-01-0
M. Wt: 322.6 g/mol
InChI Key: WCZOJLBQHTXIPU-UHFFFAOYSA-N
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Description

3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol is a specialized organosilicon compound characterized by the presence of a thiol group and a silyl group with three butan-2-yloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol typically involves the reaction of a suitable silane precursor with a thiol-containing compound. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The silyl group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Silane derivatives.

    Substitution: Various organosilicon compounds with new functional groups.

Scientific Research Applications

3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique bonding properties.

Mechanism of Action

The mechanism of action of 3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol involves its ability to form strong bonds with various substrates through its thiol and silyl groups. The thiol group can form covalent bonds with metal surfaces, while the silyl group can interact with organic and inorganic materials, enhancing the compound’s adhesive properties. The molecular targets and pathways involved include thiol-disulfide exchange reactions and silane coupling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethoxysilyl)-1-propanethiol: Similar structure but with methoxy groups instead of butan-2-yloxy groups.

    3-(Triethoxysilyl)-1-propanethiol: Contains ethoxy groups, offering different reactivity and solubility properties.

    3-(Triisopropoxysilyl)-1-propanethiol: Features isopropoxy groups, providing unique steric and electronic effects.

Uniqueness

3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol is unique due to the presence of butan-2-yloxy groups, which impart distinct steric and electronic properties compared to other silyl-propanethiol compounds. These properties can influence the compound’s reactivity, solubility, and interaction with various substrates, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

374573-01-0

Molecular Formula

C15H34O3SSi

Molecular Weight

322.6 g/mol

IUPAC Name

3-tri(butan-2-yloxy)silylpropane-1-thiol

InChI

InChI=1S/C15H34O3SSi/c1-7-13(4)16-20(12-10-11-19,17-14(5)8-2)18-15(6)9-3/h13-15,19H,7-12H2,1-6H3

InChI Key

WCZOJLBQHTXIPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si](CCCS)(OC(C)CC)OC(C)CC

Origin of Product

United States

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